An In-depth Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride
Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS No. 1016516-68-9), a key building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its physicochemical properties, spectroscopic profile, plausible synthetic routes, core reactivity, and applications. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to empower scientists in leveraging this versatile reagent for the synthesis of novel sulfonamide derivatives and other complex molecules.
Section 1: Core Characteristics and Specifications
2-Fluoro-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds highly valued in organic synthesis for their ability to introduce the sulfonyl functional group. Its unique substitution pattern—an ortho-fluoro group and a para-methoxy group—provides a nuanced electronic profile that influences its reactivity and makes it a valuable tool for fine-tuning the properties of target molecules in pharmaceutical and agrochemical research.[1]
Table 1: Physicochemical Properties of 2-Fluoro-4-methoxybenzenesulfonyl Chloride
| Property | Value | Source(s) |
| CAS Number | 1016516-68-9 | [2] |
| Molecular Formula | C₇H₆ClFO₃S | [2] |
| Molecular Weight | 224.63 g/mol | [2] |
| Synonyms | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [2] |
| Appearance | Solid | [2] |
| Typical Purity | ≥97% | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
| InChI Key | PFWTYPSGDVPOPQ-UHFFFAOYSA-N | [2] |
Section 2: Spectroscopic and Analytical Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the fluorine, methoxy, and sulfonyl chloride groups. A singlet corresponding to the three methoxy protons (O-CH₃) would appear around 3.8-4.0 ppm. The aromatic protons will appear as complex multiplets due to H-H and H-F coupling.
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¹³C NMR: The carbon NMR will display seven unique signals. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The methoxy carbon will resonate around 55-60 ppm.
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Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum will be dominated by strong, characteristic absorption bands for the S=O symmetric and asymmetric stretches, typically found in the regions of 1160-1204 cm⁻¹ and 1370-1410 cm⁻¹, respectively.[5]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[5]
Section 3: Synthesis and Manufacturing Insights
Commercially, substituted sulfonyl chlorides are often prepared via chlorosulfonation of the corresponding aromatic precursor or through diazotization of an aniline derivative followed by a Sandmeyer-type reaction. For 2-Fluoro-4-methoxybenzenesulfonyl chloride, a plausible and scalable synthetic approach begins with the readily available starting material, 3-fluoroanisole.
The key transformation is an electrophilic aromatic substitution, specifically chlorosulfonation. This reaction introduces the -SO₂Cl group onto the aromatic ring. The directing effects of the existing substituents are critical. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. The sulfonation will preferentially occur at the position para to the methoxy group and ortho to the fluorine, which is sterically accessible and electronically activated, leading to the desired product.
Caption: Proposed synthetic workflow for 2-Fluoro-4-methoxybenzenesulfonyl chloride.
Section 4: Core Reactivity and Mechanistic Considerations
The synthetic utility of 2-Fluoro-4-methoxybenzenesulfonyl chloride stems from the reactivity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles.
The most common and important reaction is the formation of sulfonamides via reaction with primary or secondary amines.[6][7] This reaction is fundamental in medicinal chemistry as the sulfonamide linkage is a key structural motif in a vast number of therapeutic agents.[6][8][9]
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General mechanism for sulfonamide formation from a sulfonyl chloride.
The electronic nature of the aromatic ring modulates the reactivity of the sulfonyl chloride. The ortho-fluoro group is electron-withdrawing via induction, which increases the electrophilicity of the sulfur atom, potentially accelerating the rate of nucleophilic attack. Conversely, the para-methoxy group is electron-donating through resonance, which could slightly decrease the electrophilicity. This balanced electronic profile makes the reagent reactive yet typically stable and selective.
Section 5: Applications in Drug Discovery and Agrochemicals
The primary application of 2-Fluoro-4-methoxybenzenesulfonyl chloride is as a chemical intermediate for introducing the 2-fluoro-4-methoxyphenylsulfonyl moiety into target molecules.[1] This is particularly relevant in:
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Pharmaceutical Synthesis: The sulfonamide group is a bioisostere of amides and esters but possesses greater stability and different hydrogen bonding capabilities. It is present in antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs.[6] Using this specific reagent allows for the creation of sulfonamide derivatives with a unique substitution pattern, enabling medicinal chemists to explore new chemical space and optimize properties like potency, selectivity, and pharmacokinetics. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability or binding affinity.[10]
-
Agrochemical Development: Similar to pharmaceuticals, many modern herbicides and pesticides contain sulfonamide structures. This reagent can be used to synthesize novel active ingredients for crop protection products.[1]
-
Coupling Reactions: It is broadly employed in coupling reactions to attach the sulfonyl group to complex molecules, which can enhance their biological activity or modify their physical properties.[1]
Section 6: Experimental Protocols
The following protocol provides a representative, field-proven methodology for the synthesis of a model sulfonamide using 2-Fluoro-4-methoxybenzenesulfonyl chloride.
Objective: Synthesis of N-Benzyl-2-fluoro-4-methoxybenzenesulfonamide.
Materials:
-
2-Fluoro-4-methoxybenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Caption: Step-by-step workflow for a typical sulfonamide synthesis protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Fluoro-4-methoxybenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). The concentration is typically around 0.1-0.5 M.
-
Addition of Reagents: Cool the solution to 0 °C using an ice-water bath. Add benzylamine (1.05 eq) dropwise via syringe, followed by the dropwise addition of triethylamine (1.5 eq).
-
Causality Insight: Adding the reagents at 0 °C helps to control any potential exotherm. The slight excess of the amine ensures full consumption of the limiting sulfonyl chloride. Triethylamine is a non-nucleophilic base chosen to scavenge the HCl produced without competing in the primary reaction.[11]
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Causality Insight: The HCl wash removes the excess triethylamine (as its hydrochloride salt) and any unreacted benzylamine.
-
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Causality Insight: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove bulk water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-Benzyl-2-fluoro-4-methoxybenzenesulfonamide.
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Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Section 7: Safety, Handling, and Storage
2-Fluoro-4-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
-
GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1.[12]
-
Signal Word: Danger
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[12]
-
Precautionary Measures:
-
Prevention: Do not breathe dust/fume/mist. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]
-
Response: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[12] Remove contaminated clothing. Immediately call a POISON CENTER or doctor.[12]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. The compound is moisture-sensitive and may react with water to release corrosive HCl gas. Handle under an inert atmosphere where possible.
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[12] Keep the container tightly closed under an inert atmosphere. Recommended storage temperature is 2-8°C.
-
Section 8: References
- 2-Fluoro-4-Methoxybenzenesulfonyl Chloride. Chemsrc.com. [Link]
- 2-Fluoro-4-methoxybenzenesulfonyl Chloride. MySkinRecipes. [Link]
- CAS#:518070-29-6 | 2-fluoro-4-methylbenzenesulfonyl chloride. Chemsrc. [Link]
- 2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
- A simple and efficient microwave-assisted synthesis of sulfonamides under solvent and catalyst-free conditions. Royal Society of Chemistry. [Link]
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
- The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
Sources
- 1. 2-Fluoro-4-methoxybenzenesulfonyl Chloride [myskinrecipes.com]
- 2. 2-Fluoro-4-methoxybenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2-Fluoro-4-Methoxybenzenesulfonyl Chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. 2-Fluoro-4-Methoxybenzenesulfonyl Chloride CAS#: 1016516-68-9 [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. d-nb.info [d-nb.info]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]

